

physical and chemical properties of 4-Methylpentanamide

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Compound of Interest

Compound Name: 4-Methylpentanamide

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An In-depth Technical Guide to 4-Methylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Methylpentanamide** (CAS No. 1119-29-5). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and safety guidelines to support laboratory and developmental work.

Core Properties and Identifiers

4-Methylpentanamide, also known as 4-methylvaleramide or y-methylvaleramide, is a simple amide derivative of isocaproic acid.[1] Its fundamental identifiers and structural information are crucial for its application in chemical synthesis and research.



Identifier	Value	Source
CAS Number	1119-29-5	[2][3][4][5]
Molecular Formula	C ₆ H ₁₃ NO	[1][2][3][6]
Molecular Weight	115.17 g/mol	[1][2][3][7]
IUPAC Name	4-methylpentanamide	[1]
InChI	InChI=1S/C6H13NO/c1-5(2)3- 4-6(7)8/h5H,3-4H2,1-2H3, (H2,7,8)	[1][2]
InChlKey	ACMPWZQOUILVFB- UHFFFAOYSA-N	[1]
SMILES	CC(C)CCC(=O)N	[1]
Synonyms	4-Methylvaleramide, Valeramide, 4-methyl-, γ- Methylvaleramide	[1][7]

Physical Properties

The physical characteristics of **4-Methylpentanamide** are summarized below. These properties are essential for determining appropriate handling, storage, and application conditions.



Property	Value	Unit	Source
Melting Point	118 - 120	°C	[6]
Boiling Point	245.2	°C (at 760 mmHg)	[2]
Density	0.894	g/cm ³	[2]
Flash Point	102.1	°C	[2]
Vapor Pressure	0.0291	mmHg (at 25°C)	[2]
Refractive Index	1.431	[2]	
Water Solubility	-1.30 (log10WS, mol/L)	[7]	_
Octanol/Water Partition Coefficient	0.908 (logP)	[7]	_

Chemical and Spectroscopic Properties

Spectroscopic data is vital for the structural confirmation and purity assessment of **4-Methylpentanamide**.

Property	Data Type/Source
Infrared (IR) Spectrum	Data available from the NIST Chemistry WebBook, typically showing characteristic amide C=O and N-H stretches.[6]
Mass Spectrum (MS)	Electron ionization mass spectrometry data is available, which can be used to determine the fragmentation pattern and confirm the molecular weight.[8]
¹³ C NMR Spectrum	Spectral data is available and can be used for structural elucidation.[1]

Experimental Protocols



Detailed methodologies for the synthesis and analysis of **4-Methylpentanamide** are provided below.

Synthesis of 4-Methylpentanamide

A common laboratory-scale synthesis involves the reaction of an acetamide derivative with an alkyl halide.[6]

Methodology:

- Reaction Setup: To a suitable reactor, add 4.5 mol of anhydrous ethanol, 1.0 mol of acetamide, 1.1 mol of sodium ethoxide, and 1.1 mol of isobutyl bromide.
- Reaction Conditions: Maintain the reaction temperature at 65°C and stir the mixture until the reaction is complete.[6]
- Solvent Removal: After the reaction, recover the ethanol via distillation.
- Product Isolation: Add water to the distillation residue and heat to dissolve the solids.[6]
- Purification: Filter the hot solution. Allow the filtrate to cool, which will cause the 4-Methylpentanamide to precipitate.[6]
- Final Product: Separate the precipitated solid and dry it to obtain the final product.[6]

Spectroscopic Analysis

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **4-Methylpentanamide**.

- 1. Infrared (IR) Spectroscopy
- Objective: To identify functional groups (amide C=O, N-H, C-H bonds).
- Methodology: A small sample of the dried solid is mixed with KBr powder and pressed into a
 thin pellet. Alternatively, for a solid sample, a mineral oil mull can be prepared.[6] The
 spectrum is then recorded using an FTIR spectrometer.



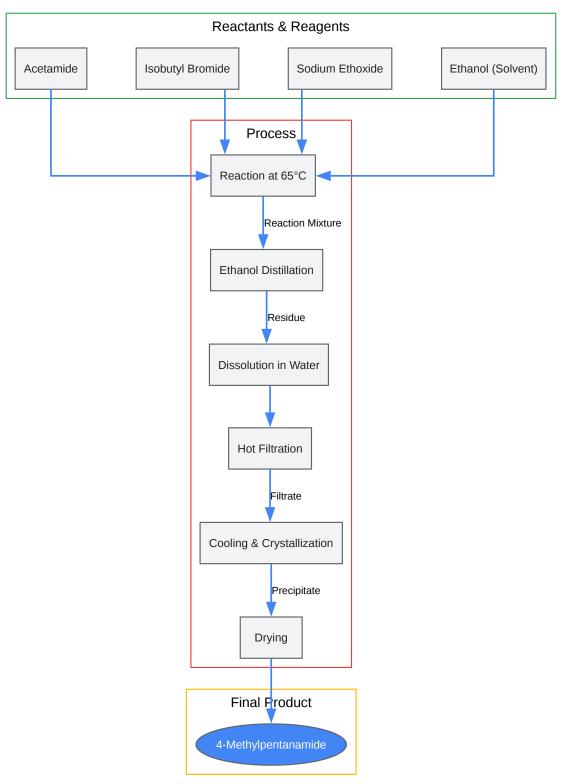
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the structure.
- 3. Gas Chromatography-Mass Spectrometry (GC-MS)
- Objective: To assess purity and confirm the molecular weight.
- Methodology: A dilute solution of the sample in a volatile solvent is injected into the GC-MS instrument. The gas chromatogram indicates the purity, while the mass spectrometer provides the mass-to-charge ratio of the parent molecule and its fragments.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key processes related to **4-Methylpentanamide**.



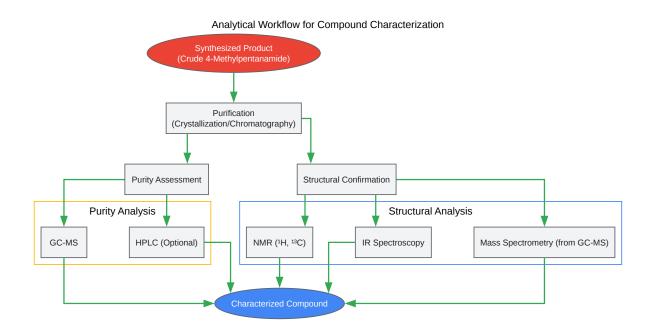
Synthesis Workflow for 4-Methylpentanamide



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Caption: A flowchart illustrating the synthesis of **4-Methylpentanamide**.





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Caption: General workflow for the analysis of **4-Methylpentanamide**.

Biological Activity

Currently, there is limited specific information in publicly available literature regarding the biological activities or signaling pathways directly associated with **4-Methylpentanamide** itself. While some derivatives of pentanoic acid have been investigated for antimicrobial properties, these studies do not focus on the unsubstituted **4-Methylpentanamide**.[9] Therefore, no signaling pathway diagrams can be provided at this time.

Safety and Handling

Proper safety protocols are mandatory when handling **4-Methylpentanamide**.



- General Handling: Work in a well-ventilated area.[10] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[10] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[10]
- Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition.[11]
 Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]
- First Aid:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[10]
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
 - Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[10]
 - Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Spill and Disposal: In case of a spill, collect the material and place it in a suitable, closed container for disposal.[10] Prevent the chemical from entering drains.[10] Dispose of contents and container to an approved waste disposal plant.

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